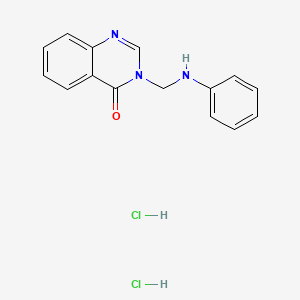
7-((4-((4-Amino-2-methylphenyl)azo)phenyl)azo)-1,3-naphthalenedisulfonic acid, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 7-[[4-[(4-amino-o-tolyl)azo]phenyl]azo]naphthalene-1,3-disulfonate is a synthetic azo dye. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. This compound is known for its vibrant color and is used in various industrial applications, particularly in the textile industry for dyeing fabrics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 7-[[4-[(4-amino-o-tolyl)azo]phenyl]azo]naphthalene-1,3-disulfonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-amino-o-toluidine, which is then coupled with 4-aminobenzenesulfonic acid. The resulting intermediate is further coupled with naphthalene-1,3-disulfonic acid to form the final product. The reaction conditions often involve acidic or basic environments to facilitate the diazotization and coupling reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where precise control of temperature, pH, and reactant concentrations is maintained. The process is optimized to ensure high yield and purity of the final product. The compound is then isolated, purified, and converted to its disodium salt form for commercial use.
Chemical Reactions Analysis
Types of Reactions
Disodium 7-[[4-[(4-amino-o-tolyl)azo]phenyl]azo]naphthalene-1,3-disulfonate undergoes various chemical reactions, including:
Oxidation: The azo groups can be oxidized to form different products.
Reduction: The azo groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products
Oxidation: Oxidation of the azo groups can lead to the formation of nitro compounds.
Reduction: Reduction typically results in the formation of aromatic amines.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, altering the dye’s properties.
Scientific Research Applications
Disodium 7-[[4-[(4-amino-o-tolyl)azo]phenyl]azo]naphthalene-1,3-disulfonate has several scientific research applications:
Chemistry: Used as a pH indicator and in the study of azo dye chemistry.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to various substrates.
Industry: Widely used in the textile industry for dyeing fabrics, as well as in the production of colored inks and paints.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. The molecular targets include various substrates that can interact with the azo groups, leading to changes in color or other properties. The pathways involved often include electron transfer processes that facilitate the redox reactions.
Comparison with Similar Compounds
Similar Compounds
- Disodium 4,4’-bis(2-sulfostyryl)biphenyl
- Disodium 4,4’-bis(4-aminophenyl)azobenzene-2,2’-disulfonate
- Disodium 4,4’-bis(2-sulfophenyl)azobenzene
Uniqueness
Disodium 7-[[4-[(4-amino-o-tolyl)azo]phenyl]azo]naphthalene-1,3-disulfonate is unique due to its specific structure, which imparts distinct color properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound.
Properties
CAS No. |
67786-18-9 |
|---|---|
Molecular Formula |
C23H17N5Na2O6S2 |
Molecular Weight |
569.5 g/mol |
IUPAC Name |
disodium;7-[[4-[(4-amino-2-methylphenyl)diazenyl]phenyl]diazenyl]naphthalene-1,3-disulfonate |
InChI |
InChI=1S/C23H19N5O6S2.2Na/c1-14-10-16(24)3-9-22(14)28-26-18-7-5-17(6-8-18)25-27-19-4-2-15-11-20(35(29,30)31)13-23(21(15)12-19)36(32,33)34;;/h2-13H,24H2,1H3,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 |
InChI Key |
COHFAALKNDFMQZ-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C=CC(=C1)N)N=NC2=CC=C(C=C2)N=NC3=CC4=C(C=C(C=C4C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



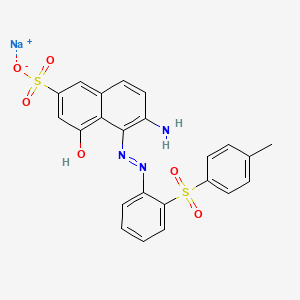
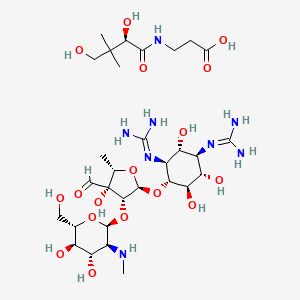
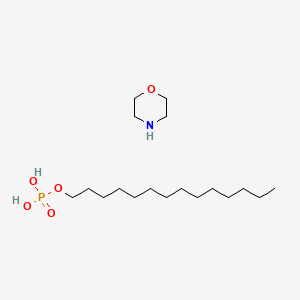
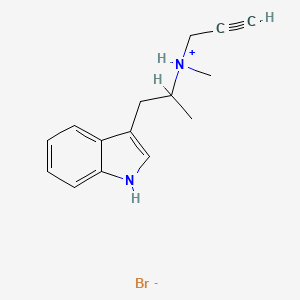
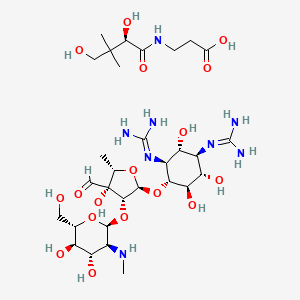

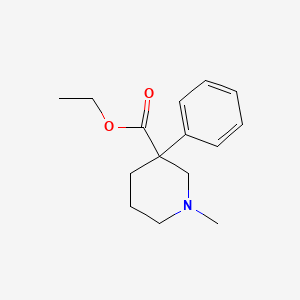
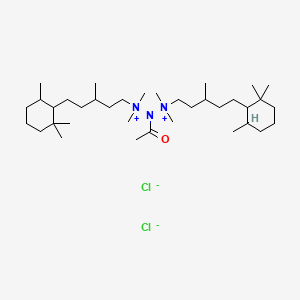
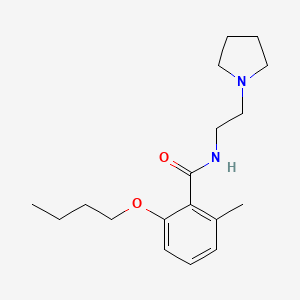
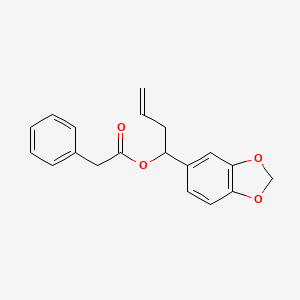
![3-[(Pyridin-2-yl)sulfanyl]pentane-2,4-dione](/img/structure/B13768983.png)

